molecular formula C11H11N3O2 B4787853 3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide

3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide

Cat. No.: B4787853
M. Wt: 217.22 g/mol
InChI Key: IOTMWAZGUSTKCM-UHFFFAOYSA-N
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Description

3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide is a useful research compound. Its molecular formula is C11H11N3O2 and its molecular weight is 217.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 217.085126602 g/mol and the complexity rating of the compound is 241. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Activity

Research has demonstrated the potential of azole derivatives, including compounds related to 3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide, in exhibiting antibacterial properties. For example, Tumosienė et al. (2012) synthesized a series of azole derivatives, including N-[(phenylcarbamoyl)amino]-3-[(4-methylphenyl)amino]propanamides and their thio analogs, showing good antibacterial activity against Rhizobium radiobacter (Tumosienė et al., 2012).

Urease Inhibition

Compounds structurally similar to this compound have been found to be potent urease inhibitors. Nazir et al. (2018) conducted a study where indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides exhibited significant in vitro inhibitory potential against the urease enzyme (Nazir et al., 2018).

Local Anesthetic Activity

Saxena et al. (1984) synthesized basic N-(5-aryl-1,3,4-oxadiazol-2-yl) propanamides and butanamides, which demonstrated considerable local anesthetic activity. This suggests potential applications of related compounds in local anesthesia (Saxena et al., 1984).

Insecticidal Activity

Liu et al. (2017) explored the insecticidal activity of anthranilic diamide analogues containing 1,2,4-oxadiazole rings. These compounds showed high mortality against Plutella xylostella, suggesting their potential as insecticides (Liu et al., 2017).

Anticancer Potential

Zhang et al. (2005) identified 3-aryl-5-aryl-1,2,4-oxadiazoles as novel apoptosis inducers, specifically highlighting their potential as anticancer agents. This research suggests that compounds structurally related to this compound may have applications in cancer treatment (Zhang et al., 2005).

Antiepileptic Activity

Rajak et al. (2013) synthesized novel limonene and citral-based 1,3,4-oxadiazoles with potential anticonvulsant activities, indicating possible use in epilepsy treatment (Rajak et al., 2013).

Future Directions

The future directions for “3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide” and similar compounds could involve further exploration of their potential as anti-infective agents . Additionally, the development of new synthetic routes and the study of their chemical reactivity could also be areas of future research.

Mechanism of Action

Mode of Action

It’s known that the oxadiazole ring in the structure of the compound can form intramolecular hydrogen bonds , which may influence its interaction with its targets.

Biochemical Pathways

Compounds with similar structures have been found to be potential agonists of peroxisome proliferator-activated receptors (pparδ/β) , suggesting that this compound may also interact with these receptors and affect related pathways.

Properties

IUPAC Name

3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c12-9(15)6-7-10-13-11(14-16-10)8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOTMWAZGUSTKCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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